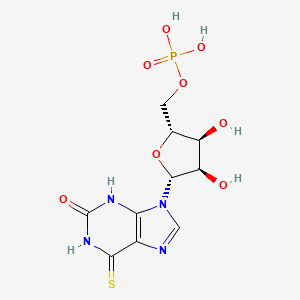

6-Thioxanthine 5'-monophosphate

説明

Classification within Thiopurine Metabolites

TXMP is a significant intermediate in the metabolic pathway of thiopurine drugs. nih.gov Thiopurines, such as azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP), are a class of drugs that require intracellular enzymatic conversion to their active metabolites to exert their effects. nih.govnih.gov The metabolic journey of these drugs involves a series of enzymatic reactions. One of the key pathways involves the conversion of 6-MP to 6-thioinosine monophosphate (TIMP), which is then further metabolized. nih.govdrugbank.com An important step in this cascade is the conversion of TIMP to 6-thioxanthosine (B11829551) monophosphate (TXMP). nih.govdrugbank.com This conversion is a critical juncture, as TXMP can be further metabolized to other compounds, including the active thioguanine nucleotides (TGNs). nih.gov

Ubiquitous Presence in Biological Systems

As a metabolite of clinically used thiopurine drugs, 6-Thioxanthine (B131520) 5'-monophosphate can be found in various human tissues. hmdb.ca Its presence has been identified in organs such as the liver and kidneys. hmdb.ca Furthermore, it can be detected in biofluids, including blood and urine. hmdb.ca The existence of TXMP has been noted across a wide range of living organisms, from bacteria to humans, highlighting its role as a metabolite. hmdb.ca

Interactive Data Table: Properties of 6-Thioxanthine 5'-monophosphate

| Property | Value | Source |

| Molecular Formula | C10H13N4O8PS | nih.gov |

| Molecular Weight | 380.27 g/mol | nih.gov |

| IUPAC Name | [(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | nih.gov |

| CAS Number | 3237-49-8 | nih.govchemicalbook.com |

| ChEBI ID | CHEBI:80612 | nih.govebi.ac.uk |

| Human Metabolite Database (HMDB) ID | HMDB0060418 | hmdb.ca |

Structure

3D Structure

特性

CAS番号 |

3237-49-8 |

|---|---|

分子式 |

C10H13N4O8PS |

分子量 |

380.27 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13N4O8PS/c15-5-3(1-21-23(18,19)20)22-9(6(5)16)14-2-11-4-7(14)12-10(17)13-8(4)24/h2-3,5-6,9,15-16H,1H2,(H2,18,19,20)(H2,12,13,17,24)/t3-,5-,6-,9-/m1/s1 |

InChIキー |

WMRIOGFRJLQENF-UUOKFMHZSA-N |

異性体SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=S |

正規SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=S |

製品の起源 |

United States |

Biochemical Pathways of 6 Thioxanthine 5 Monophosphate Formation

Generation from Thioinosine Monophosphate Precursors

One of the primary routes for the formation of 6-Thioxanthine (B131520) 5'-monophosphate involves the conversion of its direct precursor, 6-thioinosine monophosphate (TIMP). researchgate.nethmdb.ca This process is a critical step in the metabolic activation of certain thiopurine drugs.

Role of Inosine-5'-monophosphate Dehydrogenase (IMPDH) in Conversion

The enzymatic conversion of TIMP to TXMP is catalyzed by inosine-5'-monophosphate dehydrogenase (IMPDH). researchgate.netresearchgate.net IMPDH is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, where it facilitates the NAD+-dependent oxidation of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). wikipedia.orgdrugbank.com In a parallel reaction, IMPDH utilizes TIMP as a substrate, oxidizing it to form TXMP. researchgate.nethmdb.ca This reaction is the first committed and rate-limiting step toward the synthesis of thioguanine nucleotides from TIMP. researchgate.netdrugbank.com

The reaction can be summarized as follows: 6-thioinosine 5'-monophosphate + NAD⁺ + H₂O → 6-thioxanthine 5'-monophosphate + NADH + H⁺ modelseed.org

Intermediary Position in the Purine (B94841) Salvage Pathway

The formation of TXMP from TIMP holds an important intermediary position in the purine salvage pathway, particularly in the context of thiopurine metabolism. researchgate.netnih.gov Thiopurine prodrugs, such as 6-mercaptopurine (B1684380) (6-MP), are first converted into TIMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). hmdb.canih.gov Following this initial activation step, IMPDH acts on the newly formed TIMP to produce TXMP. researchgate.net TXMP is then further metabolized by guanine monophosphate synthetase (GMPS) to form 6-thioguanosine (B559654) monophosphate (TGMP), a precursor to the cytotoxic thioguanine nucleotides that are the ultimate active metabolites. researchgate.netnih.gov

Conversion from 6-Thioxanthine Nucleobase

An alternative pathway for the synthesis of TXMP is the direct conversion from the corresponding purine base, 6-thioxanthine. nih.gov This route also utilizes machinery from the purine salvage pathway.

Involvement of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

The enzyme responsible for converting the 6-thioxanthine nucleobase into TXMP is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). wikipedia.orgnih.gov HGPRT is a central enzyme in the purine salvage pathway that catalyzes the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to a purine base. wikipedia.orgdrugbank.com In this specific reaction, HGPRT attaches the phosphoribosyl moiety to 6-thioxanthine, resulting in the formation of 6-thioxanthine 5'-monophosphate (TXMP). nih.gov This mechanism is analogous to its primary functions of converting hypoxanthine (B114508) to inosine monophosphate (IMP) and guanine to guanosine (B1672433) monophosphate (GMP). nih.govdrugbank.com

Enzyme Substrate Specificity Considerations

The natural substrates for human HGPRT are hypoxanthine and guanine. wikipedia.orgnih.gov However, the enzyme is known to process various purine analogs, which is fundamental to the activation of thiopurine drugs like 6-mercaptopurine and 6-thioguanine (B1684491). nih.govnih.gov Research has demonstrated that 6-thioxanthine can be converted into TXMP in cells, indicating that it serves as a substrate for HGPRT. nih.gov

The substrate specificity of HGPRT can be influenced by its structural features. nih.gov While the human enzyme has a low affinity for the natural purine xanthine (B1682287), enzymes from other organisms, such as the malaria parasite Plasmodium falciparum, can efficiently use xanthine as a substrate. nih.gov Studies have shown that the N-terminal region of the HGPRT enzyme, though not directly in the active site, can modulate this substrate specificity. nih.gov This flexibility allows the enzyme to recognize and process a range of modified purines, including 6-thioxanthine.

Data Tables

Table 1: Enzymatic Formation of 6-Thioxanthine 5'-monophosphate

| Formation Pathway | Enzyme | Substrate(s) | Product |

| From Nucleotide Precursor | Inosine-5'-monophosphate Dehydrogenase (IMPDH) | 6-thioinosine monophosphate, NAD⁺ | 6-Thioxanthine 5'-monophosphate, NADH |

| From Nucleobase | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | 6-thioxanthine, 5-phosphoribosyl 1-pyrophosphate (PRPP) | 6-Thioxanthine 5'-monophosphate |

Enzymatic Interactions and Biological Activity of 6 Thioxanthine 5 Monophosphate

Substrate and Inhibitor Roles in Nucleic Acid Metabolism

As a nucleotide analogue, 6-TXMP can be recognized by several enzymes that typically act on endogenous purine (B94841) nucleotides. ontosight.ai This mimicry allows it to enter and influence metabolic pathways crucial for cell growth and proliferation. Depending on the specific enzyme and cellular context, 6-TXMP can serve as a substrate, being chemically transformed, or as an inhibitor, blocking the enzyme's normal function. ontosight.ai Its ability to participate in these enzymatic reactions underlies its significance in both biochemistry and pharmacology. ontosight.ai

Direct Enzymatic Conversions

Role of GMP Synthase [Glutamine-hydrolyzing] (GMPS) in Transformation to 6-Thioguanosine (B559654) Monophosphate

A pivotal step in the metabolism of 6-TXMP is its conversion to 6-thioguanosine monophosphate (6-TGMP). This reaction is catalyzed by GMP synthase [glutamine-hydrolyzing] (GMPS). modelseed.org GMPS normally catalyzes the amination of XMP to form guanosine (B1672433) monophosphate (GMP), a crucial precursor for the synthesis of guanine (B1146940) nucleotides required for DNA and RNA. nih.gov In the presence of 6-TXMP, GMPS facilitates the transfer of an amino group from glutamine to the C2 position of the 6-thioxanthine (B131520) base, yielding 6-TGMP. modelseed.org This conversion is significant because 6-TGMP is a precursor to the therapeutically active thioguanine nucleotides. nih.gov

Phosphorylation to Diphosphate (B83284) and Triphosphate Forms

Following its formation, 6-TGMP can be further phosphorylated by cellular kinases to its corresponding diphosphate (6-TGDP) and triphosphate (6-TGTP) forms. nih.gov This sequential phosphorylation is analogous to the conversion of GMP to GDP and GTP. The resulting 6-thioguanosine triphosphate (6-TGTP) is considered one of the major active metabolites of thiopurine drugs. nih.govacs.org Its incorporation into DNA and RNA can lead to cytotoxicity, which is a key mechanism of action for these drugs in treating certain cancers and autoimmune diseases. nih.gov

Modulation of Enzyme Activities

Beyond serving as a substrate, 6-TXMP and its metabolites can directly influence the activity of key enzymes in nucleotide metabolism, leading to significant downstream effects on cellular processes.

Inhibition of Inosine-5'-monophosphate Dehydrogenase (IMPDH)

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, catalyzing the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to XMP. nih.govnih.gov The activity of IMPDH is crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for guanine nucleotides. nih.govpatsnap.com 6-TXMP, along with other thiopurine metabolites like 6-thioinosine monophosphate (6-TIMP), can act as an inhibitor of IMPDH. ontosight.aipatsnap.com By blocking IMPDH, these compounds deplete the intracellular pool of guanine nucleotides, thereby impeding DNA and RNA synthesis and ultimately halting cell proliferation. patsnap.com This inhibition is a key component of the immunosuppressive and cytotoxic effects of thiopurine drugs. nih.govpatsnap.com

Potential Influence on Other Nucleotide-Metabolizing Enzymes

Table of Enzymatic Interactions of 6-Thioxanthine 5'-monophosphate and its Metabolites

| Enzyme | Role of 6-TXMP/Metabolite | Consequence |

| GMP Synthase [Glutamine-hydrolyzing] (GMPS) | Substrate | Conversion of 6-TXMP to 6-Thioguanosine Monophosphate (6-TGMP). modelseed.org |

| Guanylate Kinase | Substrate (for 6-TGMP) | Phosphorylation to 6-Thioguanosine Diphosphate (6-TGDP). nih.gov |

| Nucleoside Diphosphate Kinase | Substrate (for 6-TGDP) | Phosphorylation to 6-Thioguanosine Triphosphate (6-TGTP). nih.gov |

| Inosine-5'-monophosphate Dehydrogenase (IMPDH) | Inhibitor | Depletion of guanine nucleotide pools, leading to cytostatic/cytotoxic effects. ontosight.aipatsnap.com |

Cellular and Molecular Mechanisms Modulated by 6 Thioxanthine 5 Monophosphate Metabolites

Impact on De Novo Purine (B94841) Biosynthesis

One of the primary mechanisms of action of thiopurine metabolites, including those derived from 6-TXMP, is the inhibition of de novo purine biosynthesis. nih.govwikipedia.org This essential pathway is responsible for the synthesis of purine nucleotides, which are vital for DNA and RNA synthesis, cellular energy, and signaling. nih.govmdpi.com

The reliance of proliferating cells on the de novo pathway makes this a critical target. nih.govmdpi.com By disrupting this pathway, 6-TXMP and its related metabolites can effectively halt the rapid cell division characteristic of conditions like acute lymphoblastic leukemia. nih.govnih.gov

Alterations in Guanine (B1146940) Nucleotide Pool Dynamics

The metabolic transformations of 6-TXMP directly impact the cellular pools of guanine nucleotides. This perturbation is a key factor in the therapeutic effects of thiopurines.

Depletion of Cellular Guanine Nucleotides

The conversion of 6-TXMP to thioguanosine monophosphate (TGMP) by guanosine (B1672433) monophosphate synthetase is a crucial step. nih.gov This process effectively competes with the synthesis of endogenous guanosine monophosphate (GMP) from xanthosine (B1684192) monophosphate (XMP). The structural similarity of 6-TXMP to XMP allows it to act as a substrate for the enzymes involved in guanine nucleotide synthesis, ultimately leading to a decrease in the available pool of natural guanine nucleotides. nih.gov

This depletion of guanine nucleotides can disrupt normal cellular functions that are dependent on a balanced supply of these molecules, including signal transduction pathways regulated by GTP-binding proteins (G proteins). nih.gov

Implications for Nucleotide Synthesis and Cell Growth Regulation

Furthermore, guanine nucleotides are essential for the synthesis of GTP, a molecule critical for a multitude of cellular processes, including:

Energy for protein synthesis: GTP is hydrolyzed to provide the energy for peptide bond formation during translation.

Signal transduction: G proteins, which are activated by binding to GTP, play a central role in transmitting signals from the cell surface to the interior, regulating processes like cell proliferation and apoptosis. nih.gov

Microtubule dynamics: GTP is required for the polymerization of tubulin into microtubules, which are essential for cell division and maintaining cell structure.

By disrupting the balance of guanine nucleotides, metabolites of 6-TXMP can interfere with these fundamental cellular activities, ultimately leading to the inhibition of cell growth and proliferation. mdpi.com

Perturbation of Nucleic Acid Metabolism

A significant aspect of the mechanism of action of thiopurines involves the incorporation of their metabolites into DNA and RNA, leading to cytotoxicity. nih.govnih.gov

Integration of Downstream Thiopurine Nucleotides into RNA

Following its conversion to thioguanosine monophosphate (TGMP), this metabolite can be further phosphorylated to thioguanosine diphosphate (B83284) (TGDP) and then to thioguanosine triphosphate (TGTP). nih.gov TGTP can then be incorporated into RNA during transcription. nih.govacs.org

The presence of these thiopurine nucleotides within RNA molecules can have several detrimental effects:

Altered RNA structure and function: The substitution of guanine with thioguanine can change the secondary and tertiary structure of RNA, potentially affecting its stability and its interactions with proteins and other nucleic acids.

Inhibition of RNA processing and translation: The abnormal RNA may not be properly processed (e.g., splicing, polyadenylation) or may be inefficiently translated into proteins.

Induction of cellular stress responses: The accumulation of abnormal RNA can trigger cellular stress pathways, leading to apoptosis. nih.gov

Recent research has utilized methods like TUC-seq DUAL to detect the incorporation of 6-thioguanosine (B559654) into mRNA, providing direct evidence of this mechanism. acs.org

Integration of Deoxythiopurine Nucleotides into DNA

The ribonucleotide reductase enzyme can convert thioguanosine diphosphate (TGDP) into deoxythioguanosine diphosphate (dTGDP). This is subsequently phosphorylated to deoxythioguanosine triphosphate (dTGTP), which can be incorporated into DNA during replication. nih.govnih.gov

The integration of deoxythiopurine nucleotides into the DNA template has severe consequences for the cell:

DNA damage and strand breaks: The presence of thioguanine in DNA can lead to DNA-protein cross-links and single-strand breaks. nih.gov

Inhibition of DNA replication and repair: The altered DNA structure can stall DNA polymerase and interfere with the function of DNA repair enzymes. nih.govnih.gov

Induction of apoptosis: The accumulation of DNA damage triggers cell cycle arrest and programmed cell death (apoptosis). nih.gov

Studies have shown that the incorporation of thioguanine into DNA is a major contributor to the cytotoxic effects of these drugs. nih.govcapes.gov.brnih.gov The extent of this incorporation can be a more direct measure of the therapeutic and toxic effects of thiopurines than the levels of their metabolites in red blood cells. nih.gov

Consequences for Nucleic Acid Synthesis and Function

6-Thioxanthine (B131520) 5'-monophosphate (6-TXMP) is a key intermediate in the metabolic pathway of thiopurine drugs. researchgate.netresearchgate.net Its formation and subsequent conversion to other metabolites have profound consequences for the synthesis and function of nucleic acids. The primary mechanism of action is not exerted by 6-TXMP itself, but by its precursors and downstream products which interfere with purine metabolism through two major routes: the inhibition of de novo purine synthesis and the incorporation of fraudulent nucleotides into DNA and RNA. pharmgkb.orgnih.govnih.gov

The metabolic pathway begins with the conversion of 6-mercaptopurine (B1684380) (6-MP) to 6-thioinosine 5'-monophosphate (TIMP). nih.govnih.gov TIMP serves as a crucial branch point. It can be converted by inosine (B1671953) monophosphate dehydrogenase (IMPDH) into 6-TXMP. researchgate.netpharmgkb.org Subsequently, guanosine monophosphate synthetase (GMPS) converts 6-TXMP into 6-thioguanosine monophosphate (TGMP). pharmgkb.orgnih.gov TGMP is then further phosphorylated to form active 6-thioguanine (B1684491) nucleotides (TGNs), including 6-thioguanosine triphosphate (TGTP) and 6-thio-deoxyguanosine triphosphate (dGTP). pharmgkb.orgnih.gov

A primary consequence of this pathway is the potent inhibition of de novo purine synthesis. The metabolite TIMP, along with its methylated derivative methyl-thioinosine 5'-monophosphate (MeTIMP), are strong inhibitors of glutamine-5-phosphoribosyl pyrophosphate amidotransferase, the rate-limiting enzyme in the purine synthesis pathway. researchgate.netnih.govcancer.gov This blockade depletes the intracellular pool of endogenous purine ribonucleotides, which are essential building blocks for DNA and RNA, thereby disrupting their synthesis. cancer.govnih.gov

The second major consequence is the incorporation of these thiopurine metabolites directly into nucleic acids. The cell's replication and transcription machinery recognizes the thioguanine nucleotides, TGTP and dGTP, as analogues of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). nih.gov The incorporation of dGTP into the DNA strand during replication results in structural abnormalities. nih.govcancer.gov This leads to DNA damage, including single-strand breaks and DNA-protein cross-links, which can trigger cell cycle arrest and apoptosis. pharmgkb.orgnih.govresearchgate.net Similarly, the incorporation of TGTP into RNA chains can disrupt RNA processing and function, interfering with protein synthesis. pharmgkb.orgnih.gov

Table 1: Effects of 6-TXMP Pathway Metabolites on Nucleic Acid Metabolism

| Metabolite | Precursor(s) | Key Enzyme(s) | Mechanism of Action on Nucleic Acids |

|---|---|---|---|

| 6-Thioinosine 5'-monophosphate (TIMP) | 6-Mercaptopurine | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Inhibits de novo purine synthesis, reducing the pool of normal nucleotides. researchgate.netcancer.gov |

| 6-Thioxanthine 5'-monophosphate (6-TXMP) | 6-Thioinosine 5'-monophosphate (TIMP) | Inosine monophosphate dehydrogenase (IMPDH) | Intermediate metabolite leading to the formation of thioguanine nucleotides. pharmgkb.orgnih.gov |

| 6-Thioguanine Nucleotides (TGNs) | 6-Thioxanthine 5'-monophosphate (6-TXMP) | Guanosine monophosphate synthetase (GMPS) & others | Incorporated into DNA and RNA as fraudulent bases, causing strand breaks and dysfunction. pharmgkb.orgnih.govnih.gov |

| Methyl-thioinosine 5'-monophosphate (MeTIMP) | 6-Thioinosine 5'-monophosphate (TIMP) | Thiopurine S-methyltransferase (TPMT) | Potent inhibitor of de novo purine synthesis. nih.gov |

Effects on Cellular Signaling Pathways (General Mechanisms)

The metabolites derived from the 6-TXMP pathway also exert significant influence over key cellular signaling cascades, primarily impacting cell proliferation, survival, and apoptosis. These effects are largely mediated by the active thioguanine nucleotides.

One of the most well-characterized signaling effects involves the Rac1 pathway. The active metabolite 6-thioguanosine triphosphate (6-TGTP) has been shown to bind directly to Rac1, a small GTPase that is a critical regulator of various cellular processes, including T-cell activation and apoptosis. pharmgkb.orgnih.gov This binding prevents the activation of the Vav-Rac1 signaling pathway, which is essential for the pro-survival signals in activated T-lymphocytes. The inhibition of Rac1 signaling ultimately induces apoptosis in these cells. pharmgkb.orgnih.gov

Furthermore, thiopurine metabolism profoundly impacts cellular energy homeostasis, which in turn modulates major signaling networks. The inhibition of de novo purine synthesis leads to a significant reduction in the intracellular concentration of adenosine (B11128) triphosphate (ATP). nih.gov This depletion of the cellular energy currency creates a state of energetic stress, which is sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. nih.gov The resulting activation of AMPK leads to the downstream inhibition of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov mTOR is a central controller of cell growth, proliferation, and protein synthesis. Its inhibition by the AMPK-mediated pathway contributes significantly to the anti-proliferative effects of thiopurines by reducing the expression of key oncogenes such as Myc and hypoxia-inducible factor 1α (HIF-1α), and decreasing glucose and glutamine metabolic fluxes. nih.gov

Table 2: Modulation of Cellular Signaling by 6-TXMP Metabolites

| Signaling Molecule/Pathway | Modulating Metabolite | Mechanism of Modulation | Cellular Consequence |

|---|---|---|---|

| Rac1 Signaling Pathway | 6-Thioguanosine triphosphate (6-TGTP) | Binds to Rac1, preventing its activation. pharmgkb.orgnih.gov | Induction of apoptosis in activated T-lymphocytes. nih.gov |

| AMPK/mTOR Pathway | Thiopurine metabolites (general) | Depletion of intracellular ATP leads to activation of AMPK, which inhibits mTOR. nih.gov | Inhibition of cell growth and proliferation; reduced expression of oncogenes (Myc, HIF-1α). nih.gov |

Catabolism and Inactivation Pathways of 6 Thioxanthine 5 Monophosphate

Pathways Leading to Inactive Metabolites

The primary pathway for the inactivation of 6-Thioxanthine (B131520) 5'-monophosphate begins with its conversion to the corresponding nucleobase, 6-thioxanthine (6-TX). This dephosphorylation step is critical, as it diverts the molecule away from the anabolic pathway that produces active thioguanine nucleotides and channels it into a catabolic cascade. nih.govoncohemakey.com

Once formed, 6-thioxanthine enters a definitive inactivation pathway where it is oxidized to form 6-thiouric acid (6-TUA). nih.govresearchgate.net 6-Thiouric acid is considered an inactive metabolite and is the major end product of the oxidative metabolism of thiopurines, ultimately being excreted from the body. oncohemakey.comresearchgate.netresearchgate.net The conversion of 6-mercaptopurine (B1684380) (6-MP) to 6-TUA through the 6-TX intermediate is a well-established catabolic route. nih.gov Therefore, the dephosphorylation of TXMP to 6-TX is the committing step for its entry into this final inactivation and elimination pathway.

| Metabolite | Precursor | Conversion Product | Metabolic Pathway |

| 6-Thioxanthine (6-TX) | 6-Thioxanthine 5'-monophosphate (TXMP) | 6-Thiouric Acid (6-TUA) | Dephosphorylation followed by Oxidation |

| 6-Thiouric Acid (6-TUA) | 6-Thioxanthine (6-TX) | - | Final Inactive Metabolite |

Enzymes Involved in Inactivation

The inactivation of TXMP is a multi-enzyme process, involving initial dephosphorylation followed by oxidation of the resulting nucleobase.

The conversion of 6-Thioxanthine 5'-monophosphate to 6-thioxanthine is achieved through the removal of the 5'-monophosphate group, a reaction catalyzed by nucleotidases. nih.gov Nucleotidases are a class of hydrolase enzymes responsible for dephosphorylating nucleotides and their analogs, thereby playing a crucial role in nucleotide metabolism and drug detoxification. nih.gov

While specific studies focusing exclusively on the dephosphorylation of TXMP are limited, the involvement of nucleotidases in the broader thiopurine metabolic pathway is recognized. For instance, Nudix hydrolase is known to dephosphorylate active 6-thioguanine (B1684491) nucleotides, preventing their incorporation into DNA. nih.gov This highlights the general role of such enzymes in regulating the levels of nucleotide analogs within the cell. It is plausible that various intracellular 5'-nucleotidases, which act on a range of nucleotide analogs, are responsible for the hydrolysis of TXMP to 6-thioxanthine, thus initiating its catabolism. nih.govontosight.ai

Following its formation via dephosphorylation, 6-thioxanthine (6-TX) undergoes further catabolism through oxidation. The primary and terminal oxidation product is 6-thiouric acid (6-TUA), an inactive metabolite. nih.govnih.gov This oxidative conversion is catalyzed by a family of enzymes known as molybdoflavoenzymes. nih.gov

In humans, the enzymatic landscape for this conversion is complex and involves several key players:

Xanthine (B1682287) Oxidase (XO): This is a principal enzyme in purine (B94841) catabolism. Studies on human liver cytosol have established that XO is involved in the conversion of 6-TX to 6-TUA. nih.gov

Aldehyde Oxidase (AO): While both AO and XO contribute to the initial formation of 6-TX from 6-mercaptopurine, research indicates that AO is not involved in the subsequent oxidation of 6-TX to 6-TUA in humans. nih.gov This is a notable difference from findings in other species, such as guinea pigs, where both enzymes participate in the second oxidative step. nih.govnih.gov

Xanthine Dehydrogenase (XDH): XDH, which is interconvertible with XO, also contributes to the formation of 6-TUA from 6-TX in the presence of its cofactor NAD+. nih.gov

Therefore, in humans, the conversion of 6-thioxanthine to the inactive product 6-thiouric acid is mediated by the activities of Xanthine Oxidase and Xanthine Dehydrogenase. nih.gov Genetic variations in the gene encoding for XO have been identified, with some variants showing reduced or no activity towards 6-TX, which can impact the metabolism of thiopurine drugs. elsevierpure.com

| Enzyme | Substrate | Product | Role in Inactivation | Human Tissue Source |

| Nucleotidases (putative) | 6-Thioxanthine 5'-monophosphate (TXMP) | 6-Thioxanthine (6-TX) | Initiates catabolism by dephosphorylation. | General Cellular |

| Xanthine Oxidase (XO) | 6-Thioxanthine (6-TX) | 6-Thiouric Acid (6-TUA) | Catalyzes the final oxidative inactivation step. | Liver nih.gov |

| Xanthine Dehydrogenase (XDH) | 6-Thioxanthine (6-TX) | 6-Thiouric Acid (6-TUA) | Contributes to the final oxidative inactivation step. | Liver nih.gov |

| Aldehyde Oxidase (AO) | 6-Thioxanthine (6-TX) | No conversion to 6-TUA | Not involved in the oxidation of 6-TX in humans. | Liver nih.gov |

Comparative Biochemical and Enzymological Aspects

Analogous Interactions with Natural Purine (B94841) Nucleotides

6-Thioxanthine (B131520) 5'-monophosphate is a nucleotide analog that shares significant structural similarities with the natural purine nucleotide, xanthosine (B1684192) 5'-monophosphate (XMP). ontosight.ai This structural mimicry is central to its biological activity, allowing it to interact with enzymes of the purine metabolic pathways. The primary distinction lies in the substitution of a sulfur atom for the oxygen atom at the 6-position of the purine base, which imparts unique biochemical properties to the molecule. ontosight.ai

The metabolic journey of TXMP begins with the administration of thiopurine prodrugs like 6-mercaptopurine (B1684380) (6-MP). nih.gov 6-MP is first converted to 6-thioinosine 5'-monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govoncohemakey.com TIMP, an analog of inosine (B1671953) 5'-monophosphate (IMP), then serves as a substrate for the enzyme inosine monophosphate dehydrogenase (IMPDH), which oxidizes TIMP to form 6-Thioxanthine 5'-monophosphate. nih.govresearchgate.netresearchgate.net This conversion is directly analogous to the conversion of IMP to XMP in the de novo purine biosynthesis pathway.

The structural resemblance of TXMP to XMP allows it to be recognized by the next enzyme in the pathway, guanosine (B1672433) monophosphate synthetase (GMPS). nih.gov Just as GMPS utilizes glutamine to convert XMP into guanosine monophosphate (GMP), it can also convert TXMP into 6-thioguanosine (B559654) monophosphate (TGMP). nih.govmodelseed.org These subsequent thiopurine nucleotides, such as thioguanosine triphosphate (TGTP) and deoxythioguanosine triphosphate (TdGTP), are the ultimate cytotoxic agents that can be incorporated into RNA and DNA. nih.govnih.gov

Differential Recognition by Purine Metabolic Enzymes

The substitution of sulfur for oxygen in thiopurine nucleotides like TXMP leads to altered interactions with purine metabolic enzymes compared to their natural counterparts. While these analogs are processed by the cellular machinery, the efficiency and consequences of these interactions differ, underpinning both the therapeutic effects and the potential for drug resistance.

Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes the conversion of TIMP to TXMP. nih.govresearchgate.net The reaction is a critical step in the activation cascade of 6-mercaptopurine. The efficiency of this conversion can influence the downstream production of active thioguanine nucleotides.

Guanosine Monophosphate Synthetase (GMPS): Following its synthesis, TXMP serves as a substrate for GMPS, which converts it to 6-thioguanosine monophosphate (TGMP). nih.gov The kinetics of this reaction are vital for the production of the key active metabolites.

Xanthine (B1682287) Oxidase (XO): This enzyme is primarily involved in the catabolism of purines. It can metabolize the free base 6-thioxanthine, which is a precursor in the salvage pathway, into 6-thiouric acid. nih.gov The activity of XO can therefore divert thiopurines away from the activation pathway. Studies on allelic variants of XO have shown that genetic polymorphisms can significantly affect the enzyme's activity towards 6-thioxanthine, with some variants showing reduced or no activity. elsevierpure.com This highlights the differential recognition of this thiopurine by various enzyme isoforms.

Thiopurine S-methyltransferase (TPMT): This enzyme represents a competing metabolic pathway by catalyzing the S-methylation of thiopurines, including TIMP, to form inactive metabolites like methylthioinosine monophosphate (MTIMP). oncohemakey.comresearchgate.net The activity of TPMT can significantly reduce the pool of TIMP available for conversion to TXMP and subsequently to active thioguanine nucleotides.

Evolutionary Perspectives on Thiopurine Salvage Pathways

The purine salvage pathway, which reclaims purine bases and nucleosides from metabolic degradation, is a critical component of nucleotide metabolism in most organisms. Its evolutionary significance is underscored by the fact that many organisms, particularly certain pathogens and parasites, have lost the energetically expensive de novo purine synthesis pathway and rely entirely on salvage for their purine supply. nih.gov This dependency makes the enzymes of the salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), essential for their survival. nih.govyoutube.com

The mechanism of action of thiopurine drugs is intrinsically linked to the purine salvage pathway. These drugs are administered as inactive prodrugs and require activation via this very pathway to exert their cytotoxic effects. nih.govnih.gov For instance, 6-mercaptopurine is converted to its active nucleotide forms through the sequential actions of HGPRT and other salvage enzymes. oncohemakey.com

From an evolutionary standpoint, the conservation of the purine salvage pathway across a wide range of species, from bacteria to humans, has made it a viable target for chemotherapeutic agents. hmdb.canih.gov The enzymes of this pathway have evolved to recognize and process natural purines with high efficiency. The introduction of thiopurine analogs exploits this ancient and highly conserved metabolic route.

The reliance of certain organisms on purine salvage has evolutionary implications. For these organisms, any mutation in the salvage pathway enzymes that reduces their ability to process either natural purines or their analogs can lead to resistance. nih.govnih.gov Conversely, the absence of a de novo pathway means that they cannot bypass the salvage route, making them particularly vulnerable to drugs that target these enzymes. The study of the purine salvage pathway in different organisms provides insights into the co-evolution of metabolic pathways and the development of strategies to overcome drug resistance.

Research Methodologies for Studying 6 Thioxanthine 5 Monophosphate

In Vitro Cellular Models for Metabolic Studies

In vitro cellular models are indispensable for investigating the metabolism of thiopurines, including the pathways leading to and from 6-TXMP, in a controlled environment that mimics human physiology. These models allow researchers to study cellular pharmacokinetics and pharmacodynamics without the complexities of a whole organism.

Commonly used models include:

Hepatocyte Models : Primary human hepatocytes or hepatocyte-like cell lines (e.g., HepG2) are used to simulate the extensive first-pass metabolism of thiopurines in the liver. units.it These models are crucial for studying the role of hepatic enzymes like xanthine (B1682287) oxidase in the conversion of 6-thioinosine 5'-monophosphate (TIMP) to 6-TXMP. nih.gov

Leukemia Cell Lines : Cell lines derived from hematopoietic cells, such as MOLT-4 (acute lymphoblastic leukemia), are frequently used because they represent a key target for thiopurine therapy. researchgate.net These cells are proficient in the anabolic pathways that convert 6-mercaptopurine (B1684380) (6-MP) into its active metabolites, including TIMP, the precursor to 6-TXMP. researchgate.net

Intestinal Epithelial Cells : Co-cultures of Caco-2 and HT-29 cells serve as an in vitro model of the human intestinal barrier. mdpi.com They are employed to study the initial absorption and metabolism of parent thiopurine drugs before they enter systemic circulation.

Transfected Cell Lines : For studying the activity of specific enzymes, mammalian cell lines like COS-7 can be transfected with expression constructs for different enzyme variants. This approach has been used to characterize how genetic polymorphisms in xanthine oxidase affect the metabolism of 6-thioxanthine (B131520), the nucleobase of 6-TXMP. elsevierpure.com

These cellular systems allow for the detailed investigation of metabolite formation over time and the influence of genetic variations on metabolic pathways. units.itelsevierpure.com

Analytical Techniques for Metabolite Quantification

Accurate quantification of 6-TXMP and related thiopurine metabolites is essential for metabolic studies. Due to their low intracellular concentrations and similarity to endogenous nucleotides, highly sensitive and specific analytical methods are required.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of thiopurine metabolites from biological matrices like red blood cells (RBCs). nih.govscielo.br

A common HPLC-based procedure involves several key steps:

Sample Preparation : Intracellular thiopurine nucleotides are extracted from washed erythrocytes, typically using perchloric acid to lyse the cells and precipitate proteins. nih.govscielo.br

Hydrolysis : The acidic supernatant, containing a mixture of thiopurine mono-, di-, and triphosphates (including 6-TXMP's precursor, TIMP), is heated to hydrolyze the nucleotides to their corresponding purine (B94841) bases (e.g., 6-thioguanine (B1684491) from 6-thioguanine nucleotides). nih.govscielo.br

Chromatographic Separation : The resulting mixture of thiopurine bases is injected into an HPLC system. Separation is typically achieved using a reverse-phase C18 column with a mobile phase consisting of a buffer and an organic modifier like methanol. scielo.br

Detection : A UV detector is used to monitor the column effluent at specific wavelengths optimal for each metabolite, allowing for their quantification. scielo.br

The following table summarizes typical parameters for HPLC analysis of thiopurine metabolites.

| Parameter | Description | Example |

| Column | Stationary phase used for separation | Radialpack Resolve C18 scielo.br |

| Mobile Phase | Solvent mixture used to elute analytes | Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine scielo.br |

| Detection | Method for visualizing and quantifying analytes | UV detection at specific wavelengths (e.g., 342 nm for 6-TG, 322 nm for 6-MP) scielo.br |

| Analyte Form | State of the metabolite being measured | Typically hydrolyzed to the purine base (e.g., 6-thioguanine) nih.gov |

| Quantification Limit | Lowest concentration that can be reliably measured | ~8-10 pmol for 6-TG and 6-MP scielo.br |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV for quantifying thiopurine metabolites. labcorp.comlabcorp.comnih.gov This method can measure intact phosphorylated metabolites without the need for chemical hydrolysis. ukm.my

The LC-MS/MS workflow involves:

Chromatographic Separation : An initial separation of metabolites is performed using Ultra-Performance Liquid Chromatography (UPLC), which provides higher resolution and faster analysis times than traditional HPLC. nih.gov

Ionization : The separated metabolites are ionized, typically using electrospray ionization (ESI). nih.gov

Mass Analysis : The ionized molecules are passed through two mass analyzers (tandem mass spectrometry). The first selects the specific precursor ion (the intact metabolite), which is then fragmented. The second analyzer selects a specific product ion, creating a highly specific transition for quantification. nih.govnih.gov

This technique is sensitive enough to measure metabolites like 6-thioguanosine-5'-monophosphate (6-TGMP) directly from small samples like dried blood spots. nih.gov

| Feature | HPLC-UV | LC-MS/MS |

| Specificity | Moderate; based on retention time and UV absorbance. | High; based on parent/daughter ion mass-to-charge ratio. nih.gov |

| Sensitivity | Lower; typically in the picomole range. scielo.br | Higher; can reach femtomole detection limits. nih.gov |

| Sample Preparation | Often requires hydrolysis of nucleotides to bases. nih.gov | Can measure intact nucleotides directly. ukm.my |

| Throughput | Generally lower. | Can be higher with modern UPLC systems. nih.gov |

Biochemical Assays for Enzyme Activity and Inhibition Studies

Biochemical assays are critical for determining the activity of enzymes involved in the 6-TXMP pathway and for studying how thiopurine metabolites inhibit key enzymes. 6-TXMP is formed from its precursor, 6-thioinosine monophosphate (TIMP), via the enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.gov

Enzyme Activity Assays : The activity of key metabolic enzymes like Thiopurine S-methyltransferase (TPMT) and xanthine oxidase (XO) is often measured by incubating a biological sample (e.g., RBC lysate or liver cytosol) with a substrate and then quantifying the product formed. elsevierpure.comresearchgate.net For TPMT, the assay measures the S-methylation of 6-MP by adding the substrate and a methyl group donor, followed by HPLC or LC/MS-MS quantification of the methylated product. labcorp.comresearchgate.net

Enzyme Inhibition Studies : TIMP and its methylated metabolites are known inhibitors of IMPDH, a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.govnih.gov Inhibition studies are performed by measuring IMPDH activity in the presence of varying concentrations of the inhibitor (e.g., TIMP). The reduction in enzyme activity provides data on the inhibitor's potency. Such studies have shown that IMPDH inhibition leads to the depletion of guanine nucleotides, a key component of the cytotoxic effect of thiopurines. nih.govscbt.com

Molecular Approaches for Investigating Nucleic Acid Incorporation

A primary mechanism of thiopurine-induced cytotoxicity is the incorporation of 6-thioguanine nucleotides (6-TGNs), which are downstream metabolites of the 6-TXMP pathway, into DNA and RNA. nih.govoncohemakey.com Molecular techniques are used to quantify this incorporation.

LC-MS/MS for DNA-Incorporated Thioguanine : This is the gold standard for quantifying the level of thiopurine incorporation into genetic material. The method involves:

Isolation of DNA from nucleated cells. nih.gov

Enzymatic digestion of the DNA into individual deoxynucleosides.

Quantification of the resulting 6-thio-deoxyguanosine (dTG) using a sensitive LC-MS/MS assay, often relative to an endogenous deoxynucleoside like deoxyadenosine. nih.gov This technique has a detection limit in the femtomole range, allowing for precise measurement even with small patient samples. nih.gov

RNA Incorporation Analysis : Newer methods have been developed to detect the incorporation of thioguanine into RNA. For example, the TUC-seq DUAL method can be used to analyze the extent to which 6-thioguanosine (B559654) triphosphate is integrated into mRNA during transcription, providing insights into another facet of thiopurine-mediated cytotoxicity. acs.org

Strategies for Investigating Cellular Uptake and Transport of Thiopurine Monophosphates

While parent thiopurine drugs can cross cell membranes, their phosphorylated metabolites, including 6-TXMP, are hydrophilic and generally cannot. nih.gov However, understanding the transport of the parent compounds that lead to intracellular 6-TXMP formation is crucial.

Cell Monolayer Transport Studies : Caco-2 cell monolayers grown on permeable supports are used to model the intestinal epithelium and study drug transport. researcher.life Researchers apply the drug to the apical side (representing the intestinal lumen) and measure its appearance on the basolateral side (representing the bloodstream) over time to determine transport rates. researcher.lifescispace.com

Use of Transport Inhibitors : To identify the specific mechanisms of uptake (e.g., passive diffusion, active transport), studies are conducted in the presence of various inhibitors. For instance, inhibiting energy-dependent processes can determine if uptake requires cellular energy (active transport). mdpi.com Specific inhibitors can also probe the involvement of endocytosis pathways (clathrin- or caveolae-mediated) or specific efflux transporters like multidrug resistance-associated proteins (MRPs). researcher.lifescispace.com

Prodrug Strategies : Because nucleotides like 6-TXMP are membrane-impermeable, researchers investigate prodrug approaches to deliver them into cells. These strategies involve masking the phosphate group with biolabile protective groups, creating a lipophilic compound that can cross the cell membrane before being cleaved intracellularly to release the active monophosphate. nih.gov

Q & A

Basic Research Questions

Q. What is the role of 6-Thioxanthine 5'-monophosphate (6-TXMP) in thiopurine metabolism?

- Methodological Answer : 6-TXMP is a key intermediate in the catabolism of thiopurine drugs like thioguanine. It is formed via deamination of 6-thioguanine nucleotides (6-TGNs) by guanase and subsequently metabolized to 6-thiouric acid by xanthine oxidase (XO). Researchers can track this pathway using HPLC to quantify metabolites in biological samples, as demonstrated in studies analyzing thiopurine metabolism .

Q. How can 6-TXMP be quantified in cellular or serum samples?

- Methodological Answer : Reverse-phase HPLC with UV detection at 248 nm is a validated method for quantifying 6-TXMP. This approach separates nucleotides based on retention times and correlates absorbance with concentration. For enhanced sensitivity, competitive protein-binding assays (similar to cAMP detection methods) may be adapted using specific nucleotide-binding proteins .

Advanced Research Questions

Q. What experimental challenges arise when determining kinetic parameters of enzymes involved in 6-TXMP metabolism, and how can they be addressed?

- Methodological Answer : Enzymes like xanthine oxidase or guanase may exhibit suboptimal activity under non-physiological conditions. For example, archaeal IMP cyclohydrolases (e.g., AF1811 and TK0430) show underestimated kcat values when assayed below their native thermal optima (e.g., 50°C vs. 76–85°C). To mitigate this, researchers should:

- Use temperature-controlled assays aligned with the enzyme’s natural habitat.

- Validate kinetic constants (e.g., Km, kcat) using Michaelis-Menten modeling with error margins (e.g., Km = 7.8 ± 1.8 μM for AF1811) .

Q. How do contradictions in reported enzyme kinetics for 6-TXMP-related pathways impact experimental design?

- Methodological Answer : Discrepancies in Km values (e.g., TK0430’s Km is 50x lower than Methanocaldococcus jannaschii PurO) may stem from differences in enzyme isoforms or assay conditions. Researchers should:

- Compare homologous enzymes under standardized conditions.

- Include internal controls (e.g., known substrates like FAICAR) to validate assay reproducibility .

Q. What methodological strategies optimize the detection of 6-TXMP as a potential biomarker in metabolomic studies?

- Methodological Answer : In serum metabolomics (e.g., end-stage renal disease with depression), 6-TXMP is identified via LC-MS with a diagnostic AUC of 0.924. Key steps include:

- Sample stabilization with protease/phosphatase inhibitors to prevent nucleotide degradation.

- Multivariate statistical analysis (e.g., ROC curves) to distinguish 6-TXMP’s biomarker potential from confounding metabolites like hydroxyl ansoprazole .

Key Research Considerations

- Experimental Design : Account for thermal stability and cofactor requirements when working with nucleotide-metabolizing enzymes.

- Data Validation : Cross-reference metabolite identities using orthogonal techniques (e.g., NMR or tandem MS) to resolve HPLC ambiguities.

- Biomarker Studies : Control for dietary or pharmacologic sources of thiopurines to avoid false-positive 6-TXMP signals .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。